UNC3474

DNA damage repair 53BP1 Tudor domain

UNC3474 is a small molecule ligand that selectively binds the aromatic methyl-lysine binding cage of the 53BP1 tandem Tudor domain (53BP1TT) with a dissociation constant (Kd) of 1.0 ± 0.3 μM. It functions as a 53BP1 antagonist by stabilizing a pre-existing, lowly populated autoinhibited homodimeric state of 53BP1, thereby preventing its recruitment to DNA double-strand breaks (DSBs) in cells.

Molecular Formula C17H28N2O
Molecular Weight 276.4 g/mol
Cat. No. B12368218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUNC3474
Molecular FormulaC17H28N2O
Molecular Weight276.4 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=CC=C1)C(=O)NCCCNC(C)(C)C
InChIInChI=1S/C17H28N2O/c1-13(2)14-8-6-9-15(12-14)16(20)18-10-7-11-19-17(3,4)5/h6,8-9,12-13,19H,7,10-11H2,1-5H3,(H,18,20)
InChIKeyCNTJLQUUYDXEFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

UNC3474: A 53BP1 Antagonist Chemical Probe for DNA Damage Response Research


UNC3474 is a small molecule ligand that selectively binds the aromatic methyl-lysine binding cage of the 53BP1 tandem Tudor domain (53BP1TT) with a dissociation constant (Kd) of 1.0 ± 0.3 μM . It functions as a 53BP1 antagonist by stabilizing a pre-existing, lowly populated autoinhibited homodimeric state of 53BP1, thereby preventing its recruitment to DNA double-strand breaks (DSBs) in cells . The compound is a member of a series of 53BP1 Tudor domain ligands that includes UNC2170, UNC2991, and UNC3351, but UNC3474 is distinguished by its ability to trap 53BP1 in a closed, autoinhibited conformation [1].

UNC3474 and Its Analogs: Why Target Engagement Alone Does Not Guarantee Functional Equivalence


Although UNC3474, UNC2991, and UNC3351 all bind to the 53BP1 Tudor domain with similar affinities (Kd values in the low micromolar range) and share overlapping binding interfaces as revealed by X-ray crystallography, they exhibit distinct effects on 53BP1 oligomerization and cellular function [1]. UNC3474 uniquely stabilizes a homodimeric, autoinhibited state of 53BP1, whereas UNC2991 and UNC3351 do not induce the same extent of oligomerization [2]. Consequently, substituting UNC3474 with a close analog such as UNC2170 (Kd = 22 μM) or UNC2991 would not only result in a >20-fold loss in binding potency but would also fail to recapitulate the specific autoinhibitory mechanism of action [3].

UNC3474 Comparative Evidence Guide: Quantitative Differentiation from 53BP1 Tudor Domain Ligands


UNC3474 Binding Affinity vs. UNC2170: A 22-Fold Improvement in Potency

UNC3474 binds the 53BP1 tandem Tudor domain with a dissociation constant (Kd) of 1.0 ± 0.3 μM, as measured by isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) [1]. In contrast, the fragment-like ligand UNC2170 exhibits a Kd of 22 μM against the same target [2]. This represents a 22-fold improvement in binding affinity for UNC3474.

DNA damage repair 53BP1 Tudor domain

UNC3474 Functional Antagonism: IC50 of 14 μM in Cellular Assays

UNC3474 inhibits 53BP1 recruitment to DNA double-strand breaks with an IC50 of 14 μM, as determined by ionizing radiation-induced foci (IRIF) formation assays in U2OS cells . The comparator UNC2170 has a reported IC50 of 29 μM in analogous functional assays [1].

53BP1 DNA damage response IRIF formation

UNC3474 Induces 53BP1 Homodimerization: A Unique Autoinhibitory Mechanism

Analytical ultracentrifugation (AUC) sedimentation velocity experiments demonstrate that UNC3474 promotes concentration-dependent oligomerization of 53BP1TT. At 20 μM 53BP1TT, addition of UNC3474 at concentrations of 40 μM, 80 μM, and 200 μM progressively shifts the sedimentation coefficient distribution from a monomeric species (~2.2 S) to a stable dimeric species (~3.2 S) [1]. In contrast, UNC2991 and UNC3351 do not induce the same extent of oligomerization under comparable conditions [2].

53BP1 oligomerization autoinhibition

Structural Basis for UNC3474 Selectivity: A Distinct Binding Pose in the 53BP1 Tudor Cage

Co-crystal structures of 53BP1TT with UNC3474 (PDB 6MXZ, resolution 2.02 Å), UNC2991 (PDB 6MXX, resolution 2.30 Å), and UNC3351 (PDB 6MXY, resolution 1.62 Å) reveal that UNC3474 adopts a distinct binding pose within the aromatic cage [1]. While all three compounds engage the same methyl-lysine binding pocket, UNC3474 makes unique interactions with residues that stabilize the closed, homodimeric conformation [2].

X-ray crystallography 53BP1 structure-based drug design

UNC3474 Recommended Application Scenarios Based on Quantitative Evidence


Probing 53BP1 Autoinhibition in DNA Damage Response Pathways

UNC3474 is the only validated small molecule that stabilizes the autoinhibited homodimeric state of 53BP1. This makes it an essential chemical probe for studies investigating the conformational regulation of 53BP1 recruitment to DSBs. As demonstrated by AUC and NMR, UNC3474 promotes 53BP1 oligomerization in a concentration-dependent manner, while structurally related analogs do not [1].

High-Throughput Screening and Cellular Assays Requiring Potent 53BP1 Antagonism

With a Kd of 1.0 ± 0.3 μM and a cellular IC50 of 14 μM, UNC3474 provides a >20-fold improvement in binding affinity and a 2-fold improvement in cellular potency over the fragment-like ligand UNC2170 [1][2]. This enhanced potency reduces the compound concentration required in assays, minimizing solvent toxicity and off-target effects.

Structure-Function Studies of 53BP1 Tudor Domain-Ligand Interactions

The high-resolution co-crystal structure of 53BP1TT bound to UNC3474 (PDB 6MXZ, 2.02 Å) provides a detailed atomic view of the ligand-protein interface [1]. This structural information is invaluable for medicinal chemistry efforts aimed at developing next-generation 53BP1 antagonists with improved drug-like properties.

Comparative Epigenetic Reader Domain Selectivity Profiling

While UNC3474 is a selective 53BP1 ligand, studies requiring broader profiling of methyl-lysine reader proteins may benefit from comparing its activity profile to that of L3MBTL3-selective probes such as UNC1215 (L3MBTL3 Kd = 120 nM) [1]. UNC3474's distinct target and mechanism complement such probes in multi-target epigenetic panels.

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